3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) is a specialized halogenated allylbenzene utilized extensively as a synthetic precursor in pharmaceutical and agrochemical manufacturing. Featuring a terminal alkene paired with a di-halogenated aromatic ring, this compound serves as a critical intermediate for introducing the 3-chloro-4-fluorophenyl pharmacophore into complex molecules. Commercially available at >97% purity (GC-FID), it is a liquid under standard conditions with a predicted boiling point of approximately 191 °C. Its primary procurement value lies in the orthogonal reactivity of the allyl group, which readily undergoes epoxidation, hydroboration, cross-metathesis, and Heck-type couplings, enabling the scalable synthesis of targeted diols, epoxides, and functionalized propanes without perturbing the stable aryl halide bonds .
Substituting 3-(3-Chloro-4-fluorophenyl)-1-propene with structurally similar analogs, such as 3-(4-fluorophenyl)-1-propene, fundamentally alters the lipophilicity and target-binding efficacy of downstream active pharmaceutical ingredients. Furthermore, replacing the terminal allyl group with a saturated alkyl halide, such as 1-bromo-3-(3-chloro-4-fluorophenyl)propane, eliminates the possibility of utilizing highly efficient olefin metathesis or asymmetric epoxidation pathways, forcing manufacturers to adopt lower-yielding or more hazardous SN2 synthetic routes. Finally, procurement of lower-purity grades often introduces the isomerized internal alkene (1-(3-chloro-4-fluorophenyl)-1-propene), which drastically reduces the yield of terminal-specific reactions like anti-Markovnikov hydroboration and creates severe downstream purification bottlenecks [1].
Commercial scaling of 3-(3-Chloro-4-fluorophenyl)-1-propene requires strict control over alkene isomerization. Procurement of high-grade material (>97% GC-FID) ensures minimal presence of the internal alkene isomer (1-(3-chloro-4-fluorophenyl)-1-propene). In standard anti-Markovnikov hydroboration-oxidation sequences, the terminal allyl group achieves >90% conversion to the primary alcohol, whereas the internal alkene impurity yields undesired secondary alcohols or fails to react efficiently under mild conditions [1].
| Evidence Dimension | Regioselective Hydroboration Yield |
| Target Compound Data | >90% yield of primary alcohol (using >97% terminal alkene purity) |
| Comparator Or Baseline | Internal alkene isomer impurity (1-(3-chloro-4-fluorophenyl)-1-propene) |
| Quantified Difference | <10% conversion to desired primary alcohol |
| Conditions | Standard anti-Markovnikov hydroboration-oxidation (e.g., BH3-THF followed by H2O2/NaOH) |
Procuring strictly the terminal allyl isomer prevents downstream purification bottlenecks caused by unreactive or mis-reacting internal alkene impurities.
The incorporation of the 3-chloro-4-fluorophenyl moiety significantly modulates the physicochemical properties of downstream APIs compared to mono-halogenated analogs. Chemoinformatic profiling indicates that 3-(3-Chloro-4-fluorophenyl)-1-propene has a predicted logP of 3.44, providing a measurable increase of approximately 0.5 logP units compared to 3-(4-fluorophenyl)-1-propene. This difference directly impacts the membrane permeability and target residence time of downstream derivatives .
| Evidence Dimension | Predicted Partition Coefficient (logP) |
| Target Compound Data | 3.44 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-1-propene (Baseline logP ~2.9) |
| Quantified Difference | +0.5 logP units |
| Conditions | In silico prediction / standard lipophilicity modeling |
The specific di-halogenated pattern is critical for buyers optimizing the pharmacokinetic profile and metabolic stability of early-stage drug candidates.
For complex molecule assembly, the terminal olefin of 3-(3-Chloro-4-fluorophenyl)-1-propene serves as a highly competent partner in ruthenium-catalyzed cross-metathesis reactions. Compared to utilizing a saturated alkyl halide like 1-bromo-3-(3-chloro-4-fluorophenyl)propane—which requires stoichiometric basic conditions and suffers from competitive elimination—the allylbenzene allows for mild, catalytic carbon-carbon bond formation with electron-deficient olefins, typically achieving >80% yields with high E/Z stereoselectivity [1].
| Evidence Dimension | C-C Bond Formation Efficiency |
| Target Compound Data | >80% yield via catalytic cross-metathesis |
| Comparator Or Baseline | 1-bromo-3-(3-chloro-4-fluorophenyl)propane (requires SN2/alkylation) |
| Quantified Difference | Avoidance of stoichiometric base and elimination side-products |
| Conditions | Ruthenium-based metathesis catalysis vs. standard basic alkylation |
Selecting the allyl precursor enables access to milder, catalytic synthetic routes, reducing hazardous waste and improving overall process safety.
3-(3-Chloro-4-fluorophenyl)-1-propene exhibits a predicted boiling point of 191.2 °C at 760 mmHg and a flash point of 76.9 °C. This thermal profile allows for effective purification via vacuum distillation without significant thermal degradation. When compared to highly electron-rich styrenes that are prone to spontaneous auto-polymerization upon heating, this halogenated allylbenzene remains stable under standard vacuum distillation conditions, ensuring high recovery rates during bulk processing [1].
| Evidence Dimension | Boiling Point / Flash Point |
| Target Compound Data | BP: ~191 °C; FP: ~77 °C |
| Comparator Or Baseline | Electron-rich styrenes (prone to polymerization) |
| Quantified Difference | Stable under standard vacuum distillation conditions |
| Conditions | Standard atmospheric or vacuum distillation |
The compound's thermal stability ensures high recovery rates during industrial purification and safe handling during bulk storage.
Where the 3-chloro-4-fluorophenyl group is required for target affinity—such as in the development of NK-3 receptor antagonists or specific kinase inhibitors—this compound serves as the precise starting material. The terminal allyl group allows for targeted functionalization, preserving the critical di-halogenated pharmacophore that drives the logP enhancement demonstrated in Section 3 [1].
For pharmaceutical manufacturing requiring 1-(3-chloro-4-fluorophenyl)-1,3-propanediol as a prodrug intermediate, the high isomeric purity of the terminal alkene ensures >90% conversion during anti-Markovnikov hydroboration-oxidation sequences, avoiding the low-yield secondary alcohol formation associated with internal alkene impurities [2].
In discovery chemistry and scale-up routes demanding the rapid generation of diverse compound libraries, the allyl handle provides a highly competent substrate for ruthenium-catalyzed cross-metathesis. This enables the mild, catalytic construction of extended aliphatic chains without the stoichiometric base requirements of saturated alkyl halides [3].
Irritant;Environmental Hazard